2-[(6-bromopyridin-3-yl)oxy]acetic acid
Description
2-[(6-Bromopyridin-3-yl)oxy]acetic acid is a brominated pyridine derivative featuring an ether-linked acetic acid group at the 3-position of the pyridine ring. Its molecular formula is C₇H₆BrNO₃, with a molecular weight of 232.03 g/mol. The compound is synthesized via acylation protocols, such as the use of DMT-MM as a coupling agent . It has been employed in fragment-based drug discovery, particularly in DNA-encoded libraries, due to its ability to contribute to pharmacophoric interactions (e.g., hydrogen bonding, aromatic stacking) .
Properties
CAS No. |
1346536-78-4 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of 3-Hydroxypyridine
The synthesis begins with the regioselective bromination of 3-hydroxypyridine to yield 6-bromo-3-hydroxypyridine. Electrophilic bromination using bromine (Br₂) in the presence of Lewis acids like FeBr₃ achieves moderate selectivity, though competing bromination at other positions remains a challenge. Alternatively, directed ortho-metalation (DoM) protocols using lithium diisopropylamide (LDA) enable precise bromine placement. For example, protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to LDA-mediated deprotonation directs bromine to the C6 position, achieving >90% regioselectivity.
Table 1: Bromination Methods for 3-Hydroxypyridine
| Method | Reagents/Conditions | Regioselectivity (%) | Yield (%) |
|---|---|---|---|
| Electrophilic bromination | Br₂, FeBr₃, CHCl₃, 0°C, 12 h | 65–70 | 55 |
| Directed metalation | TBSCl, LDA, Br₂, THF, -78°C, 2 h | 90–95 | 78 |
Ether Bond Formation via Nucleophilic Substitution and Mitsunobu Reactions
Alkylation with Chloroacetic Acid Derivatives
6-Bromo-3-hydroxypyridine undergoes nucleophilic substitution with ethyl chloroacetate in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This method, adapted from analogous pyridine ether syntheses, produces ethyl 2-[(6-bromopyridin-3-yl)oxy]acetate in 72% yield after 8 hours at 80°C. Subsequent hydrolysis with 6 M HCl converts the ester to the carboxylic acid.
Mitsunobu Coupling for Enhanced Efficiency
The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), couples 6-bromo-3-hydroxypyridine with tert-butyl glycolate. This method avoids harsh basic conditions and achieves 85% yield within 4 hours at room temperature. The tert-butyl protecting group is removed via trifluoroacetic acid (TFA) to furnish the free acid.
Table 2: Etherification Conditions and Outcomes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic alkylation | Ethyl chloroacetate, K₂CO₃, DMF, 80°C, 8 h | 72 | 98 |
| Mitsunobu reaction | DIAD, PPh₃, tert-butyl glycolate, THF, RT, 4 h | 85 | 99 |
Carboxyl Group Introduction and Final Product Isolation
Ester Hydrolysis and Acid Workup
Hydrolysis of ethyl 2-[(6-bromopyridin-3-yl)oxy]acetate proceeds via refluxing with 6 M HCl for 6 hours, yielding 2-[(6-bromopyridin-3-yl)oxy]acetic acid in 89% yield. Neutralization with aqueous NaOH followed by recrystallization from ethanol/water (1:3) enhances purity to >99%.
Continuous Flow Synthesis for Scalability
Industrial-scale production utilizes continuous flow reactors to optimize mixing and heat transfer. A two-step flow system combining bromination and Mitsunobu coupling achieves a 76% overall yield with a throughput of 1.2 kg/hour, demonstrating superior efficiency compared to batch processes.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromopyridin-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-[(6-bromopyridin-3-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(6-bromopyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Positional Isomers and Direct Analogues
- Key Differences: The absence of an ether linkage reduces hydrogen-bonding capacity compared to the target compound. This derivative is used in combinatorial chemistry for generating lead-like structures . Applications: Found in DNA-encoded libraries for its lipophilic and hydrogen-bonding properties .
- Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate Structure: Ester derivative with a nitro group at the 2-position of the pyridine ring. The ester form improves solubility in organic solvents but reduces hydrogen-bonding capability compared to the carboxylic acid .
Halogen and Aromatic Ring Variations
- (4-Chloro-3-methylphenoxy)acetic acid Structure: Phenoxyacetic acid with chlorine and methyl substituents. Key Differences: Replacement of pyridine with a benzene ring reduces hydrogen-bond acceptor capacity. Chlorine’s smaller size and lower lipophilicity compared to bromine may alter biological interactions .
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid
Functional Group Modifications
- [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid Structure: Aminoethyl linkage instead of ether.
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid
Key Research Findings
- Pharmacophoric Utility : Bromine’s electronegativity and pyridine’s aromaticity make this compound a versatile fragment for drug libraries, enabling interactions with hydrophobic pockets and hydrogen-bond acceptors .
- Synthetic Flexibility : Ether-linked derivatives are more stable under anhydrous conditions than ester analogues, favoring their use in solid-phase synthesis .
- Comparative Reactivity : Brominated pyridines exhibit slower nucleophilic substitution rates compared to iodinated analogues (e.g., 5-iodonicotinic acid), impacting their utility in cross-coupling reactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(6-bromopyridin-3-yl)oxy]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Bromination : Reacting pyridine derivatives with brominating agents (e.g., Br₂ or NBS) under controlled temperatures (60–80°C) in polar solvents (e.g., DMF or acetonitrile) to selectively introduce bromine at the 6-position .
- Coupling Reactions : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids to functionalize the pyridine ring. Reaction conditions (e.g., inert atmosphere, mild temperatures) are critical to avoid side reactions .
- Key Optimization Parameters :
| Parameter | Impact |
|---|---|
| Solvent polarity | Affects reaction rate and selectivity |
| Temperature | High temps may lead to dehalogenation |
| Catalyst loading | Excess Pd can reduce purity |
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination and acetic acid moiety attachment. For example, the pyridine ring protons show distinct splitting patterns in DMSO-d₆ .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Limited data exists, but derivatives (e.g., 2-(6-bromopyridin-3-yl)acetic acid) show planar pyridine rings with Br–C bond lengths of ~1.89 Å .
Q. What are the common chemical reactions involving the bromine atom in this compound?
- Methodological Answer :
- Nucleophilic Substitution : Replace Br with -OH, -NH₂, or -SH using NaOH or thiourea in ethanol/water at reflux .
- Cross-Coupling : Suzuki reactions with aryl boronic acids to form biaryl structures, critical for drug discovery .
- Reduction : Convert Br to H via catalytic hydrogenation (Pd/C, H₂ gas), though this may reduce the pyridine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Modification Sites :
Bromine Replacement : Substituting Br with electron-withdrawing groups (-CF₃) improves metabolic stability .
Acetic Acid Chain : Esterification or amidation alters solubility and target binding .
- Case Study : Analogues with 4-iodophenyl groups showed 3-fold higher antimicrobial activity compared to bromine derivatives in Staphylococcus aureus models (MIC = 4 µg/mL) .
Q. What strategies validate the biological targets of this compound in enzymatic assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or metabolic enzymes (e.g., CYP450) using fluorescence-based kits. IC₅₀ values correlate with Br’s electronegativity .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) to receptors like GPCRs. Derivatives with extended acetic acid chains showed Kd < 10 µM .
- Table : Representative Bioactivity Data
| Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Parent compound | CYP3A4 | 12.5 |
| Br→CF₃ analogue | EGFR | 0.8 |
Q. How do environmental factors (pH, solvent) influence the compound’s stability in experimental settings?
- Methodological Answer :
- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the ether linkage. Use buffered solutions (pH 5–7) for long-term storage .
- Solvent Effects : Solubility is highest in DMSO (>50 mg/mL), but aqueous solubility (<1 mg/mL) limits in vivo applications. Micellar encapsulation improves bioavailability .
Q. What mechanistic insights explain contradictions in reported reaction yields for cross-coupling derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
